molecular formula C10H16O2 B12377493 (3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde

(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B12377493
M. Wt: 168.23 g/mol
InChI Key: ZPACRXLIAKZISA-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Eucamalol can be synthesized through the extraction of essential oils from the leaves of Eucalyptus camaldulensis. The extraction methods include steam distillation, hydro-distillation, and solvent extraction . The essential oil is then subjected to gas chromatography-mass spectrometry to isolate and identify Eucamalol .

Industrial Production Methods: Industrial production of Eucamalol involves large-scale extraction of essential oils from Eucalyptus leaves, followed by purification processes to isolate the compound. The use of supercritical fluid extraction has also been explored for its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Eucamalol, which have distinct biological and chemical properties .

Scientific Research Applications

Eucamalol has a wide range of scientific research applications:

Mechanism of Action

Eucamalol exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the cell membranes of microorganisms, leading to cell lysis and death. Additionally, Eucamalol inhibits the activity of certain enzymes involved in the metabolic pathways of insects, making it an effective repellent .

Comparison with Similar Compounds

    Eucalyptol (1,8-Cineole): Another major component of Eucalyptus oil with similar antimicrobial and insect repellent properties.

    Citronellal: Known for its strong insect repellent activity.

    Limonene: Exhibits antimicrobial and insecticidal properties.

Uniqueness of Eucamalol: Eucamalol is unique due to its specific molecular structure, which provides a distinct mode of action compared to other similar compounds. Its combination of antimicrobial and insect repellent properties makes it a valuable compound for various applications .

Eucamalol continues to be a subject of extensive research due to its potential applications in multiple fields. Its natural origin and diverse biological activities make it a promising compound for future developments in medicine, industry, and environmental science.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3R,4R)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10+/m1/s1

InChI Key

ZPACRXLIAKZISA-ZJUUUORDSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=C[C@@H]1O)C=O

Canonical SMILES

CC(C)C1CCC(=CC1O)C=O

Origin of Product

United States

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